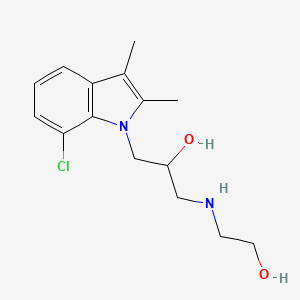
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with 2,3-dimethyl-1-bromopropane to introduce the dimethyl groups at the 2 and 3 positions.
Amination: The resulting intermediate is then reacted with 2-aminoethanol to introduce the hydroxyethylamino group at the 3-position of the propanol chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the 7-position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The hydroxyethylamino group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(7-chloro-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the dimethyl groups at the 2 and 3 positions.
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-amino-propan-2-ol: Lacks the hydroxyethyl group.
Uniqueness
The presence of the 2,3-dimethyl groups and the hydroxyethylamino group in 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved pharmacokinetic profiles compared to similar compounds.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-11(2)18(9-12(20)8-17-6-7-19)15-13(10)4-3-5-14(15)16/h3-5,12,17,19-20H,6-9H2,1-2H3 |
InChI Key |
BTVOKTFWWOILBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNCCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


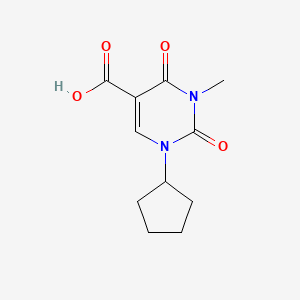
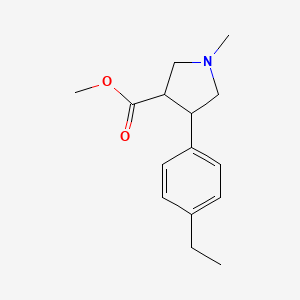

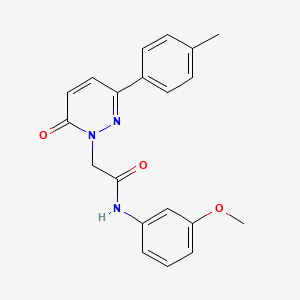
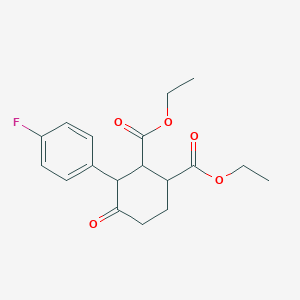
![N-methoxy-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14873132.png)

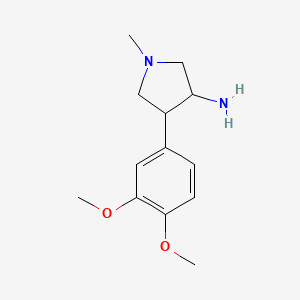
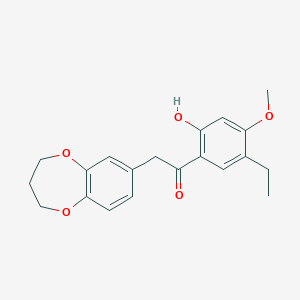
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14873143.png)
![[1,1-Dimethyl-3-(2-trifluoromethoxy-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873150.png)
![2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14873166.png)

![9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl](/img/structure/B14873180.png)
